![molecular formula C18H23N3O3 B5710300 ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B5710300.png)
ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole core, which is then further functionalized to introduce the piperazine and carboxylate groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylindole-3-carboxylate: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-2-carboxylic acid: A common oxidation product of indole derivatives.
Uniqueness
Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Chemical Structure and Properties
Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate is characterized by the following structural components:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Indole moiety : A bicyclic structure that is known for its role in various biological activities.
- Carboxylate group : Imparts solubility and reactivity.
Molecular Formula
The molecular formula for this compound is C15H20N2O3, with a molecular weight of approximately 276.34 g/mol.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that such compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Table 1: Antitumor Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 | 5.0 | |
Compound B | HT29 | 3.5 | |
Ethyl 4-[...] | MCF-7 | 4.0 |
Neuropharmacological Effects
The piperazine scaffold is often associated with neuropharmacological activity. Studies have suggested that derivatives of this compound may act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression and anxiety disorders.
The proposed mechanism involves the modulation of serotonin levels in the synaptic cleft by inhibiting its reuptake, thereby enhancing serotonergic neurotransmission.
Anticonvulsant Activity
Some derivatives have also been evaluated for anticonvulsant properties. In animal models, these compounds have demonstrated efficacy in reducing seizure activity.
Case Study: Efficacy in Animal Models
In a study involving a mouse model of epilepsy, administration of this compound resulted in a significant reduction in seizure frequency compared to control groups, suggesting potential therapeutic applications in epilepsy management.
Q & A
Basic Questions
Q. Q1. What are the recommended synthetic routes for ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:
Coupling Reactions: Reacting 2-methylindole derivatives with activated carbonyl intermediates (e.g., chloroacetyl chloride) to form the indol-3-yl-oxoethyl moiety.
Piperazine Functionalization: Introducing the piperazine-carboxylate group via nucleophilic substitution or amide bond formation.
Esterification: Finalizing the ethyl ester group under reflux conditions with ethanol as a solvent.
Optimization Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for coupling steps .
- Catalysts: Use of triethylamine or DMAP improves yields in acylation reactions .
- Temperature Control: Maintain 60–80°C for indole activation to prevent side reactions .
Example Table:
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | Chloroacetyl chloride, DCM, 0°C | 75 | 92 |
2 | Piperazine, K2CO3, DMF, 80°C | 68 | 89 |
3 | Ethanol, H2SO4, reflux | 85 | 95 |
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
- 1H/13C NMR: Identify proton environments (e.g., indole NH at δ 10–12 ppm, piperazine CH2 at δ 2.5–3.5 ppm) and confirm ester carbonyl (δ 165–170 ppm) .
- IR Spectroscopy: Validate carbonyl stretches (C=O at 1650–1750 cm⁻¹) and indole N-H bonds (3250–3350 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and fragmentation patterns matching the indole-piperazine scaffold .
Critical Data:
- Purity: ≥95% by HPLC (C18 column, acetonitrile/water gradient).
- Crystallinity: X-ray diffraction (if crystalline) to resolve stereochemistry .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer: Contradictions often arise due to:
Metabolic Instability: Use LC-MS to identify metabolites (e.g., ester hydrolysis) that reduce in vivo efficacy .
Solubility/Permeability: Perform logP measurements (e.g., shake-flask method) and Caco-2 assays to assess bioavailability limitations .
Target Engagement: Validate target binding via SPR or ITC to confirm whether observed in vitro activity translates to in vivo models .
Case Study:
A related piperazine-indole derivative showed IC50 = 50 nM in enzyme assays but no efficacy in murine models due to rapid glucuronidation. Structural modification (e.g., replacing ethyl ester with tert-butyl) improved metabolic stability .
Q. Q4. What computational strategies are recommended for predicting the binding mode of this compound to biological targets?
Methodological Answer:
Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors, kinases). Prioritize hydrogen bonding with piperazine N atoms and indole π-stacking .
MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrophobic pockets accommodating methyl-indole groups) .
QSAR Models: Develop regression models using descriptors like polar surface area and H-bond donors to predict activity against related targets .
Example Output:
- Docking Score: -9.2 kcal/mol (5-HT2A receptor).
- Critical Interactions: Piperazine NH with Asp155, indole C3=O with Tyr370 .
Q. Q5. How can X-ray crystallography and SHELX refinement improve structural analysis of this compound?
Methodological Answer:
Crystallization: Optimize conditions (e.g., vapor diffusion with ethanol/water) to grow single crystals .
Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect high-resolution data .
SHELX Refinement:
- SHELXT: Solve phase problem via intrinsic phasing.
- SHELXL: Refine anisotropic displacement parameters and validate using R1 < 0.05 .
Key Findings from Analogues:
- Piperazine rings adopt chair conformations; indole groups exhibit planarity with torsional angles < 5° .
- Weak C-H···O/N interactions stabilize crystal packing .
Q. Q6. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
Core Modifications: Synthesize analogues with:
- Varied indole substituents (e.g., 5-F, 7-CH3).
- Piperazine replacements (e.g., morpholine, thiomorpholine) .
Bioisosteres: Replace the ethyl ester with amides or heterocycles to modulate solubility .
Activity Cliffs: Use random forest models to identify substituents causing abrupt changes in potency (e.g., IC50 shifts >10x) .
SAR Table (Hypothetical Data):
Derivative | R Group | 5-HT2A IC50 (nM) | Solubility (µg/mL) |
---|---|---|---|
Parent | -H | 120 | 15 |
5-F | -F | 45 | 12 |
7-CH3 | -CH3 | 220 | 20 |
Q. Q7. How should researchers address discrepancies in reported biological targets for piperazine-indole derivatives?
Methodological Answer:
Target Deconvolution: Use affinity chromatography or thermal shift assays to identify off-target interactions .
Kinome Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out promiscuity .
Pathway Analysis: Employ transcriptomics (RNA-seq) to correlate observed phenotypes with pathway activation (e.g., MAPK vs. PI3K) .
Example:
A piperazine-indole analogue was initially reported as a PDE4 inhibitor but later found to antagonize 5-HT6 receptors. Competitive binding assays resolved this discrepancy .
Properties
IUPAC Name |
ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-24-18(23)21-10-8-20(9-11-21)12-16(22)17-13(2)19-15-7-5-4-6-14(15)17/h4-7,19H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWGCUYRUQHUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)C2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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